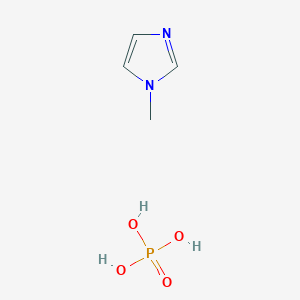

1-methylimidazole;phosphoric acid

Description

The exact mass of the compound 1H-Imidazole, 1-methyl-, phosphate (1:1) is 180.02999377 g/mol and the complexity rating of the compound is 94.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methylimidazole;phosphoric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methylimidazole;phosphoric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylimidazole;phosphoric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.H3O4P/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLRFPJNVQIFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736359 | |

| Record name | Phosphoric acid--1-methyl-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421565-84-6 | |

| Record name | Phosphoric acid--1-methyl-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Advanced Materials and Chemical Processes

The unique characteristics of the 1-methylimidazole (B24206);phosphoric acid system have positioned it as a compound of interest in the development of advanced materials and the optimization of chemical reactions.

In the realm of chemical processes, 1-methylimidazole;phosphoric acid serves as an effective accelerator for dicyandiamide (B1669379), a latent curing agent in one-component epoxy resin formulations. evitachem.comgoogle.com This application is vital for the manufacturing of adhesives, coatings, and other materials where controlled and efficient curing is necessary. evitachem.comgoogle.com The addition of this salt to epoxy systems can lower curing temperatures and improve the mechanical properties of the final product. evitachem.com The mechanism involves the protonation of epoxy groups, facilitated by the imidazole (B134444) nitrogen, and the catalytic activity of the phosphate (B84403) group. evitachem.com

Interdisciplinary Research Interfaces and Contemporary Relevance

Direct Neutralization and Salt Formation Processes

The most straightforward and widely employed method for preparing 1-methylimidazole;phosphoric acid adducts is through the direct neutralization of 1-methylimidazole with phosphoric acid. google.com This acid-base reaction results in the formation of a salt, typically a dihydrogen phosphate, through the protonation of the nitrogen atom in the imidazole (B134444) ring by the phosphoric acid. google.comnih.gov

Stoichiometric Considerations and Reaction Stoichiometry

The stoichiometry of the reactants is a critical factor that dictates the nature of the resulting salt. While various molar ratios can be employed, a 1:1 molar ratio of 1-methylimidazole to phosphoric acid is commonly used to produce the monobasic, or dihydrogen phosphate, salt. google.com This reaction involves the transfer of one proton from phosphoric acid to the 1-methylimidazole molecule. google.com

However, the stoichiometry can be varied to produce different phosphate salts. For instance, employing a different molar ratio could potentially lead to the formation of dibasic or tribasic phosphate salts, although the dihydrogen phosphate is the most frequently reported. The precise control of stoichiometry is essential for ensuring the desired product is formed with high purity. A patent for the use of imidazole-phosphoric acid salts as accelerators suggests that the molar ratio can range from 0.1 to 5.0 moles of imidazole to 0.1 to over 5.0 moles of phosphoric acid, with a preferred range of 0.9 to 1.1 for a 1:1 molar ratio. google.com

Table 1: Stoichiometric Ratios in the Synthesis of Imidazole Phosphate Salts

| Reactant 1 | Reactant 2 | Molar Ratio (Imidazole:Phosphoric Acid) | Primary Product | Reference |

|---|---|---|---|---|

| 1-Methylimidazole | Phosphoric Acid | 1:1 | 1-Methylimidazolium (B8483265) Dihydrogen Phosphate | google.com |

| Imidazole | Phosphoric Acid | 0.9:1 to 1.1:1 | Imidazolium (B1220033) Dihydrogen Phosphate | google.com |

| Imidazole | Picric Acid | 1:1 | Imidazolium Picrate Monohydrate | nih.gov |

Influence of Solvent Systems on Product Formation and Purity

The choice of solvent plays a significant role in the synthesis of 1-methylimidazole;phosphoric acid salts, influencing reaction kinetics, product solubility, and ultimately, the purity of the isolated product. google.comrsc.org Solvents that can dissolve one or both of the reactants are typically employed. google.com

Commonly used solvents include water, methanol (B129727), ethanol, and tetrahydrofuran (B95107) (THF). google.com The preferred method often involves dissolving the 1-methylimidazole in a solvent like methanol and then slowly adding the phosphoric acid. google.com This can lead to the precipitation of the salt, which can then be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. google.com The properties of the solvent, such as polarity and viscosity, can affect the crystallization process and the final structure of the product. rsc.org In some cases, the reaction can be conducted without a solvent. google.com

Table 2: Influence of Solvent on Synthesis

| Solvent | Reactants | Observations | Reference |

|---|---|---|---|

| Methanol | 1-Methylimidazole, Phosphoric Acid | Preferred for dissolving imidazole and precipitating the salt. | google.com |

| Water | Imidazole, Phosphoric Acid | Can be used; the salt is preferably water-soluble for certain applications. | google.com |

| Ethanol, THF | Imidazole, Phosphoric Acid | Suitable solvents for the reaction. | google.com |

| Methanol | Imidazole, Picric Acid | Used to dissolve reactants, leading to crystal formation upon evaporation. | nih.gov |

Novel Synthetic Routes and Sustainable Preparations

Beyond direct neutralization, research has explored novel and more sustainable methods for the synthesis of phosphate-containing compounds, which can be relevant to the preparation of 1-methylimidazole;phosphoric acid adducts.

Green Chemistry Approaches in 1-Methylimidazole;Phosphoric Acid Synthesis

Green chemistry principles are increasingly being applied to the synthesis of ionic liquids and related compounds to minimize environmental impact. orgsyn.org This includes the use of less hazardous reagents and solvents, as well as developing more energy-efficient processes. For instance, the use of water as a solvent in certain anion metathesis reactions for ionic liquid synthesis is considered a green approach. orgsyn.org While not directly reported for 1-methylimidazole;phosphoric acid, the broader trend in ionic liquid synthesis points towards more environmentally benign methods. acs.orgauctoresonline.org The development of one-step neutralization reactions using inexpensive starting materials is also a feature of greener synthetic pathways. researchgate.net

Catalytic Synthesis Pathways for Related Phosphates

Catalytic methods offer a promising avenue for the efficient synthesis of phosphate esters and salts. rsc.orgresearchgate.net While direct catalytic synthesis of 1-methylimidazole;phosphoric acid is not extensively documented, related research provides insights into potential pathways. For example, Zn(II) catalysts have been shown to be highly efficient in the synthesis of phosphite (B83602) diesters, which can then be oxidized to phosphate triesters. rsc.org Natural phosphates have also been explored as low-cost and versatile catalysts or catalyst supports in various organic reactions. researchgate.net Furthermore, N-methylimidazolium chloride has been identified as a catalyst for the formation of pyrophosphate bonds, highlighting the potential role of imidazole derivatives in facilitating phosphate chemistry. nih.gov

Scalability and Reproducibility in Research-Oriented Synthesis

The ability to scale up the synthesis of 1-methylimidazole;phosphoric acid from laboratory to industrial quantities is a crucial consideration for its practical applications. The direct neutralization method is generally considered scalable. google.comrsc.org However, ensuring reproducibility, particularly in terms of purity and physical properties, can be challenging. researchgate.net

Factors that can affect reproducibility include the purity of the starting materials, precise control of stoichiometry, reaction temperature, and the method of purification. researchgate.net For instance, trace impurities like halides can significantly impact the properties of the final product. researchgate.net Microwave-assisted synthesis has been explored as a method to achieve rapid and scalable production of ionic liquids, offering excellent yields in short reaction times and potentially improving reproducibility. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Methylimidazole;phosphoric Acid Interactions

Crystallographic Studies of 1-Methylimidazolium (B8483265) Phosphate (B84403) Structures

Crystallographic studies provide definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state, offering a detailed picture of the structural landscape of 1-methylimidazolium phosphate.

Investigation of Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding plays a pivotal role in dictating the supramolecular assembly of 1-methylimidazolium phosphate. In the crystalline state, extensive networks of hydrogen bonds are observed, primarily involving the acidic protons of the dihydrogen phosphate anion (H₂PO₄⁻) and the nitrogen atoms of the 1-methylimidazolium cation. The acidic proton at the C2 position of the imidazolium (B1220033) ring can also participate in hydrogen bonding, though to a lesser extent compared to the N-H protons. nih.govacs.org These interactions lead to the formation of well-defined, ordered structures. The geometry and strength of these hydrogen bonds are influenced by the specific crystalline form and the presence of any co-crystallized molecules, such as water. nih.gov The crystal structure of 1-methylimidazole (B24206) 3-oxide monohydrate, for instance, reveals infinite zigzag chains formed by O—H⋯O hydrogen bonds between the N-oxide and water molecules. nih.gov

Solid-State Structural Analysis and Polymorphism

Solid-state structural analysis, primarily through single-crystal X-ray diffraction, allows for the precise determination of bond lengths, bond angles, and torsion angles within the 1-methylimidazolium phosphate structure. For example, in a related zinc-porphyrin complex containing 1-methylimidazole, the axial Zn-N(Im) distance was determined to be 2.106 (4) Å. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in imidazolium-based ionic liquids. researchgate.netresearchgate.net Different polymorphs exhibit distinct crystal structures and, consequently, different physical properties. The existence of polymorphism in 1-methylimidazolium phosphate is plausible and would be influenced by factors such as the crystallization conditions (e.g., solvent, temperature, and pressure). Each polymorphic form would possess a unique hydrogen-bonding network and supramolecular assembly, potentially leading to variations in properties like thermodynamic stability and proton conductivity. While specific studies on the polymorphism of 1-methylimidazole;phosphoric acid are not extensively detailed in the provided results, the known polymorphic nature of similar imidazolium salts suggests this is a critical area for investigation. researchgate.netresearchgate.netnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions within 1-methylimidazole;phosphoric acid.

Identification of Proton Transfer Events and Acid-Base Adduct Formation

The formation of 1-methylimidazolium dihydrogen phosphate from 1-methylimidazole and phosphoric acid is a clear example of proton transfer. acs.orgnih.gov This event can be readily identified using vibrational spectroscopy. The appearance of new vibrational bands corresponding to the protonated 1-methylimidazolium cation and the dihydrogen phosphate anion, along with the disappearance or significant shifting of bands associated with the neutral starting materials, confirms the acid-base reaction. nih.govacs.org For instance, the stretching vibrations of the N-H and P-OH groups are characteristic and can be monitored to confirm proton transfer. Quantum chemical calculations on related systems have shown that proton dissociation from phosphoric acid occurs to form ion pairs. acs.org

Analysis of Anion-Cation Interactions

Vibrational spectroscopy is highly sensitive to the local environment of molecules, making it an excellent tool for probing anion-cation interactions. The vibrational modes of the 1-methylimidazolium cation, particularly the C-H stretching and bending modes of the imidazolium ring, are influenced by hydrogen bonding with the phosphate anion. nih.gov Similarly, the vibrational modes of the dihydrogen phosphate anion, such as the P-O stretching and O-P-O bending modes, will be affected by its interaction with the cation. Shifts in the positions and changes in the intensities of these vibrational bands provide insights into the strength and nature of the anion-cation interactions. nih.govwestmont.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical environment of specific nuclei within a molecule, providing detailed information about the structure and dynamics of 1-methylimidazole;phosphoric acid in solution and the solid state.

The chemical shifts of the protons in the 1-methylimidazolium cation are sensitive to their local electronic environment. Proton transfer from phosphoric acid to 1-methylimidazole leads to significant changes in the ¹H NMR spectrum. researchgate.netresearchgate.net The proton attached to the nitrogen atom gives a characteristic signal, and the chemical shifts of the ring protons are also affected by the change in the electronic structure upon protonation. The chemical shifts of protons in a related 1,3-dimethylimidazolium (B1194174) dimethyl phosphate were observed at approximately 9.68 ppm (NCHN), 7.54 ppm (NCHCHN), 3.75 ppm (H₃CNCHNCH₃), and 3.24 ppm (P(OCH₃)₂). researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton of the 1-methylimidazolium cation. chemicalbook.com Upon protonation, the chemical shifts of the carbon atoms in the imidazolium ring are altered due to the change in electron density. researchgate.netresearchgate.netchemicalbook.com For 1-methylimidazole, typical predicted ¹³C NMR chemical shifts are observed around 137.5 ppm (C2), 129.7 ppm (C5), 121.5 ppm (C4), and 33.3 ppm (N-CH₃). hmdb.ca The formation of the ionic liquid with phosphoric acid would lead to shifts in these values, reflecting the new chemical environment.

³¹P NMR spectroscopy is particularly useful for studying the phosphate species. rsc.orgorganicchemistrydata.org The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and protonation state. nih.govnih.gov In the 1-methylimidazolium dihydrogen phosphate system, a single peak in the ³¹P NMR spectrum would be expected for the H₂PO₄⁻ anion. The exact chemical shift would provide information about the degree of protonation and the nature of the interactions with the surrounding cations. For instance, in studies involving the breakdown of methyl paraoxon, the appearance of a dimethyl phosphate peak was noted at 2.8 ppm, while a phosphoric acid standard appeared at 0.0 ppm. rsc.org The addition of a chiral phosphoric acid to a racemic mixture can lead to the differentiation of enantiomers in the NMR spectrum. nih.gov

Dynamic Behavior and Proton Exchange Phenomena

The dynamic behavior of the 1-methylimidazole;phosphoric acid system is characterized by a complex interplay of proton transfer, hydrogen bonding, and molecular reorientations. The primary interaction involves the transfer of a proton from phosphoric acid to the nitrogen atom of the 1-methylimidazole ring, forming the 1-methylimidazolium cation and the dihydrogen phosphate anion. This proton transfer is a key element in the proton conduction mechanism within this material.

Proton exchange in this system can occur through several mechanisms. The Grotthuss mechanism, a common mode of proton transport in protic systems, is believed to play a significant role. In this mechanism, a proton hops from a protonated species (the 1-methylimidazolium cation or a protonated phosphate species) to a neighboring unprotonated species through the hydrogen bond network. This is followed by the reorientation of the molecules to regenerate the initial configuration, allowing for the next proton hop. The presence of a dense network of hydrogen bonds involving the P-OH groups of the dihydrogen phosphate anions and the N-H group of the 1-methylimidazolium cation facilitates this process.

Molecular dynamics simulations of similar imidazole (B134444) and phosphoric acid-based systems have shown that the proton affinity of the imidazole derivative is a critical factor. evitachem.com Imidazole and its derivatives are strong Brønsted bases, readily accepting a proton from phosphoric acid. This leads to the formation of stable ion pairs, which are the primary charge carriers in the system. The dynamics are further influenced by the formation and breaking of hydrogen bonds, creating transient pathways for proton movement.

Correlation of Spectroscopic Data with Theoretical Models

The structural and dynamic properties of the 1-methylimidazole;phosphoric acid complex can be investigated by combining experimental spectroscopic techniques with theoretical modeling.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for studying the protonation state and local environment of the ions. In the ¹H NMR spectrum, the protonation of 1-methylimidazole to form the 1-methylimidazolium cation results in a characteristic downfield shift of the ring proton signals, particularly the C2-H proton. The chemical shifts are sensitive to the degree of proton transfer and the strength of the hydrogen bonding interactions with the dihydrogen phosphate anion. In ³¹P NMR, the chemical shift of the phosphorus nucleus provides information about the nature of the phosphate species present (e.g., H₃PO₄, H₂PO₄⁻, etc.) and their involvement in hydrogen bonding. rsc.org The presence of a single, averaged signal in both ¹H and ³¹P NMR at certain temperatures can indicate rapid proton exchange between different species. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to probe the vibrational modes of the molecules and identify the functional groups involved in hydrogen bonding. The formation of the 1-methylimidazolium cation is evidenced by the appearance of N-H stretching and bending vibrations. The P-O-H and P=O stretching and bending vibrations of the dihydrogen phosphate anion are also sensitive to the hydrogen bonding environment. Broadening and shifts in these vibrational bands compared to the free molecules are indicative of strong intermolecular interactions. For instance, the IR spectrum of a 1-methylimidazolium-based ionic liquid shows characteristic bands for the imidazolium ring and the anion. researchgate.netresearchgate.net

Theoretical Modeling:

Density Functional Theory (DFT) Calculations: DFT calculations are widely used to model the geometric and electronic structure of the 1-methylimidazole-phosphoric acid complex. These calculations can predict optimized geometries, interaction energies, and vibrational frequencies. By comparing the calculated vibrational frequencies with experimental FTIR spectra, a detailed assignment of the spectral features can be made, providing insights into the nature of the hydrogen bonds. elsevierpure.com

Ab Initio Molecular Dynamics (AIMD) Simulations: AIMD simulations can provide a dynamic picture of the system, including proton transfer events and the evolution of the hydrogen bond network over time. These simulations are invaluable for understanding the mechanisms of proton conduction and correlating them with macroscopic properties.

The correlation of experimental spectroscopic data with theoretical models provides a comprehensive understanding of the structure-property relationships in the 1-methylimidazole;phosphoric acid system. This knowledge is essential for the rational design of new materials with enhanced proton conductivity for applications such as fuel cell membranes.

Interactive Data Table: Spectroscopic and Theoretical Data

| Parameter | Technique | Observed/Calculated Value | Significance |

| ¹H NMR Chemical Shift (C2-H) | NMR Spectroscopy | Downfield shift upon protonation | Confirms proton transfer to 1-methylimidazole |

| ³¹P NMR Chemical Shift | NMR Spectroscopy | Varies with phosphate speciation | Identifies the nature of the phosphate anions |

| N-H Stretch | FTIR Spectroscopy | Appears upon protonation | Confirms formation of 1-methylimidazolium cation |

| P-O-H Stretch | FTIR Spectroscopy | Broadened and shifted | Indicates strong hydrogen bonding |

| Interaction Energy | DFT Calculations | Calculated binding energy | Quantifies the strength of the interaction |

| Vibrational Frequencies | DFT Calculations | Correlates with FTIR spectra | Aids in the assignment of vibrational modes |

| Proton Transfer Pathway | AIMD Simulations | Visualized trajectories | Elucidates the mechanism of proton conduction |

Mechanistic Investigations of 1 Methylimidazole;phosphoric Acid in Catalytic Systems

Role as a Brønsted Acid Catalyst in Organic Transformations

The primary catalytic function of 1-methylimidazole (B24206);phosphoric acid is that of a Brønsted acid, a role crucial for a variety of organic reactions. This acidity is fundamental to its ability to activate substrates and facilitate reaction pathways.

The catalytic activity of 1-methylimidazole;phosphoric acid is centered on its ability to donate protons. The active species in this context is the 1-methylimidazolium (B8483265) cation, formed by the protonation of 1-methylimidazole by phosphoric acid. The mechanism involves the transfer of a proton from the phosphoric acid to the nitrogen atom of the 1-methylimidazole ring. evitachem.com This creates an ion pair, consisting of the 1-methylimidazolium cation and the dihydrogen phosphate (B84403) anion (H₂PO₄⁻).

The 1-methylimidazolium ion serves as the Brønsted acid, capable of donating a proton to a substrate molecule. This protonation of the substrate is a key activation step in many catalytic cycles. The phosphate anion can act as a proton shuttle, facilitating proton transfer between different species in the reaction mixture. In some systems, the mechanism of proton transport is a structural diffusion process, where intramolecular proton transfer is driven by the rearrangement of hydrogen bonds in the surrounding environment. rsc.orgnih.gov Studies on related systems suggest that the catalyst can act not only as an acid but also as a nucleophile, forming cationic and electrophilic intermediates that are highly reactive. nih.gov For instance, in certain proton transfer reactions, the conjugate acid of 1-methylimidazole can be attacked by a hydroxide (B78521) ion to form an ylid intermediate in the rate-determining step. doi.org

The catalytic prowess of the 1-methylimidazole moiety is clearly demonstrated in the [3+3]-cyclodimerization of acylethynylpyrroles. mdpi.comresearchgate.net In this reaction, 1-methylimidazole acts as an organic catalyst, facilitating the formation of bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines, a class of pharmaceutically promising compounds. mdpi.com The reaction proceeds under mild conditions (40–45 °C), and in the absence of 1-methylimidazole, no cyclodimerization occurs. mdpi.com While other basic catalysts can trigger this transformation, they are generally less efficient. mdpi.comresearchgate.net

The substrate scope of this reaction has been investigated, showing varying yields depending on the substituents on the acylethynylpyrrole starting material.

Table 1: Scope of 1-Methylimidazole-Catalyzed Cyclodimerization of Acylethynylpyrroles

| Entry | R Group | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2a | 51 |

| 2 | 2-Furyl | 2b | 26 |

| 3 | 2-Thienyl | 2c | 23 |

Data sourced from MDPI mdpi.com.

Co-catalytic and Synergistic Effects in Multicomponent Systems

1-methylimidazole;phosphoric acid is frequently used as a co-catalyst or accelerator where it acts in synergy with other components to enhance reaction rates and efficiency. A primary application is as an accelerator for dicyandiamide (B1669379), a latent curing agent in one-component epoxy resin formulations. evitachem.comgoogle.com In these systems, the salt does not dissociate until exposed to elevated temperatures (typically 80°C to 240°C), providing good shelf stability. google.com Upon heating, the released 1-methylimidazole accelerates the curing reaction, leading to improved mechanical properties in coatings, adhesives, and other epoxy applications. evitachem.comgoogle.com

The synergistic effect lies in the ability of the 1-methylimidazole;phosphoric acid to promote faster curing at lower temperatures than would be possible with dicyandiamide alone. evitachem.com This catalytic system is effective in both 100% solids and water-based epoxy compositions. google.com

Reaction Kinetics and Proposed Catalytic Cycles

The kinetics of reactions involving 1-methylimidazole have been studied in various contexts. For the synthesis of 1-alkyl-3-methylimidazolium ionic liquids from 1-methylimidazole and haloalkanes, the reactions were found to follow the Sₙ2 rate law in dilute solutions. lookchem.com However, at higher concentrations, systematic deviations occur, which can be attributed to the concentration dependence of the activity coefficients of the reactants and the transition state. lookchem.com

Table 2: Selected Kinetic Parameters for the Reaction of 1-Methylimidazole (MeIm) with Haloalkanes

| Reactant | Solvent | Rate Constant k (L mol⁻¹ s⁻¹) |

|---|---|---|

| Iodoethane | Acetonitrile (B52724) | Not specified |

| 1-Iodobutane | Acetonitrile | Not specified |

| 1-Bromobutane | Acetonitrile | Not specified |

The study provides detailed models (COSMO-SAC and Scatchard-Hildebrand) to describe the kinetics over a wide range of concentrations rather than single rate constants. lookchem.com

For the [3+3]-cyclodimerization of acylethynylpyrroles, a possible catalytic cycle has been proposed. The mechanism is believed to be distinct from cyclodimerizations induced by strong bases. researchgate.net The pathway involving 1-methylimidazole is thought to begin with the formation of a zwitterionic adduct between the catalyst and the acylethynylpyrrole. This is followed by a series of steps involving 1,3-dipole intermediates, ultimately leading to the formation of the dipyrrolopyrazine product and regeneration of the 1-methylimidazole catalyst. researchgate.netresearchgate.net The C-N bond formed in the initial attack is maintained throughout the reaction until the final step. researchgate.net

Homogeneous and Heterogeneous Catalytic Applications

The catalytic applications of 1-methylimidazole;phosphoric acid are predominantly in homogeneous systems, where the catalyst is dissolved in the reaction medium. Its use as a curing accelerator in epoxy resins is a clear example of homogeneous catalysis, as it is mixed into the liquid resin formulation. evitachem.comgoogle.com

Similarly, the 1-methylimidazole-catalyzed cyclodimerization of acylethynylpyrroles is conducted in a homogeneous phase, where 1-methylimidazole can act as both the catalyst and the solvent. mdpi.com The efficiency of this reaction was found to be dependent on the solvent, with less polar solvents like 1,4-dioxane (B91453) showing lower efficiency compared to acetonitrile or using 1-methylimidazole itself as the solvent. mdpi.com While there is less documentation of the direct use of 1-methylimidazole;phosphoric acid in heterogeneous catalysis, the principles of its catalytic activity, particularly proton donation, are fundamental and could potentially be applied to solid-supported catalytic systems.

Electrochemical Applications and Proton Conduction Mechanisms in 1 Methylimidazole;phosphoric Acid Electrolytes

Development of Advanced Electrolyte Systems for High-Temperature Proton Exchange Membrane Fuel Cells (HT-PEMFCs)

High-temperature proton exchange membrane fuel cells (HT-PEMFCs), operating between 100–200 °C, offer several advantages over their low-temperature counterparts, including enhanced reaction kinetics and higher tolerance to fuel impurities like carbon monoxide. mdpi.comdntb.gov.ua The development of effective proton exchange membranes (PEMs) is crucial for the performance of these cells. mdpi.comdntb.gov.uanih.gov Phosphoric acid (PA)-doped membranes are a leading technology for HT-PEMFCs due to their ability to conduct protons under anhydrous or low-humidity conditions. dntb.gov.uanih.gov The combination of 1-methylimidazole (B24206) with phosphoric acid has been explored as a key component in these electrolyte systems. nih.gov

Incorporation into Polymeric Matrices (e.g., Polybenzimidazole (PBI), Poly(ether ether ketone)s (PEEKs))

To create a stable and robust electrolyte, 1-methylimidazole;phosphoric acid is often incorporated into polymeric matrices. Polybenzimidazole (PBI) is a commonly used polymer for this purpose. ornl.govdtu.dk PBI membranes doped with phosphoric acid have shown promising proton conductivity at elevated temperatures. dtu.dknih.govgoogle.com The imidazole (B134444) groups in the PBI structure can interact with the phosphoric acid, facilitating proton transport.

Researchers have also investigated the use of other polymers, such as poly(ether ether ketone)s (PEEKs). In one study, 1-methylimidazole was used to modify a poly(arylene ether ketone) (PAEK) matrix. nih.gov The introduction of the alkaline 1-methylimidazole groups enhanced the interaction with phosphoric acid, leading to improved proton conductivity and stability. nih.gov The resulting membrane exhibited a proton conductivity of 91 mS cm⁻¹ at 170 °C. nih.gov

Composite membranes have also been developed by incorporating materials like zeolitic imidazolate frameworks (ZIFs) into PBI matrices. nih.govresearchgate.netnih.gov These composite membranes, when doped with phosphoric acid, have demonstrated significantly enhanced proton conductivity, especially under low humidity conditions. nih.govresearchgate.netnih.gov For instance, a PBI composite membrane containing a binary mixture of ZIF-8 and ZIF-67 showed a proton conductivity of 9.2 × 10⁻² S·cm⁻¹ at 200°C. nih.govnih.gov

Investigation of Proton Transfer Pathways (e.g., Grotthuss Mechanism)

The primary mechanism for proton conduction in these systems is believed to be the Grotthuss mechanism. acs.orgrsc.orgresearchgate.net This mechanism involves the transfer of protons through a hydrogen-bonded network via the formation and cleavage of bonds, rather than the movement of entire molecules (vehicular mechanism). rsc.orgnih.govnih.gov In the context of 1-methylimidazole;phosphoric acid electrolytes, protons can hop between phosphoric acid molecules, dihydrogen phosphate (B84403) ions, and the nitrogen atoms of the 1-methylimidazole. researchgate.net

Influence of Doping Level and Concentration on Proton Conductivity

The concentration of phosphoric acid, often referred to as the doping level, significantly affects the proton conductivity of the membrane. nih.govresearchgate.netsemanticscholar.org Generally, a higher doping level leads to increased proton conductivity because it provides more charge carriers and pathways for proton transport. nih.govsemanticscholar.org A three-dimensional mathematical model showed that increasing the doping level from 5 to 11 mol% H₃PO₄ per repeat unit of the PBI polymer substantially improved the current density of the fuel cell. nih.govsemanticscholar.org

However, there is a trade-off, as excessively high doping levels can negatively impact the mechanical properties of the membrane. nih.gov Research has shown that proton conductivity is dependent on both the doping level and the moisture content within the membrane. researchgate.net Under conditions with low relative humidity (10-15%), which are relevant to fuel cell operation, a reduction in the doping level from 42.4 to 17.2 moles of PA per PBI repeating unit did not lead to a significant loss of proton conductivity. researchgate.net This suggests that an optimal doping level exists to balance high proton conductivity with good mechanical stability.

| Doping Level (DL) | Current Density at 0.3 V (A/cm²) | Power Density at 0.3 V (W/cm²) | Membrane Proton Conductivity (S/m) |

|---|---|---|---|

| 5 | 1.011 | 0.303 | 4.82 |

| 7 | 1.155 | 0.346 | 6.58 |

| 9 | 1.278 | 0.383 | 8.96 |

| 11 | 1.372 | 0.412 | 12.20 |

Application in Supercapacitor Technologies

While the primary focus of research on 1-methylimidazole;phosphoric acid has been on fuel cells, its properties as an ionic liquid-based electrolyte also make it a candidate for supercapacitor applications. Ionic liquids are known for their high electrochemical stability and ionic conductivity, which are desirable characteristics for electrolytes in energy storage devices. The use of imidazolium-based ionic liquids in supercapacitors has been investigated, and they have shown good performance.

Electrochemical Stability and Long-Term Performance in Device Environments

The long-term stability of the electrolyte is a critical factor for the durability of electrochemical devices. nih.gov For HT-PEMFCs, the electrochemical stability of the membrane and the retention of phosphoric acid are major concerns. nih.govelsevierpure.com The interaction between 1-methylimidazole and phosphoric acid can contribute to the stability of the electrolyte. The basic nature of 1-methylimidazole helps to anchor the acidic phosphoric acid, potentially reducing its loss over time. nih.gov

Studies on imidazolium-based ionic liquids have shown that they can possess a wide electrochemical stability window, which is the voltage range over which the electrolyte remains stable without undergoing oxidation or reduction. nih.govresearchgate.netnih.gov This stability is crucial for the long-term performance of devices like fuel cells and supercapacitors. The stability of the organic cations in the acidic environment of an HT-PEMFC has been assessed, with findings indicating that the type of substitution on the imidazole ring can affect stability. dtu.dk

Strategies for Phosphoric Acid Retention and Mitigation of Leaching in Membranes

A significant challenge in PA-doped membranes is the leaching of phosphoric acid during fuel cell operation, which leads to a decrease in performance over time. mdpi.comelsevierpure.comresearchgate.netmdpi.comosti.gov Several strategies are being explored to mitigate this issue.

One approach is to enhance the interaction between the polymer matrix and the phosphoric acid. nih.gov Improving the alkalinity of the polymer by introducing basic groups, such as 1-methylimidazole, can create stronger acid-base interactions, thereby improving PA retention. mdpi.comnih.govbohrium.com

Integration of 1 Methylimidazole;phosphoric Acid in Functional Materials Science

Design and Synthesis of Composite Materials and Hybrid Systems.helsinki.firsc.org

The reaction product of 1-methylimidazole (B24206) and phosphoric acid serves as a versatile building block in the creation of composite and hybrid materials. helsinki.firsc.org Its ability to interact with various organic and inorganic components facilitates the development of materials with enhanced properties. The synthesis of these materials often involves a straightforward one-step neutralization reaction between the imidazole (B134444) base and phosphoric acid, which is a cost-effective approach. researchgate.net

Role in Polymer and Elastomer Architectures

In the realm of polymers and elastomers, the 1-methylimidazole;phosphoric acid system plays a crucial role in modifying and enhancing material properties. For instance, it has been investigated for its role in creating self-healing ionically modified rubbers. taylorandfrancis.com The ionic interactions introduced by the salt contribute to the reversible cross-linking necessary for self-healing capabilities.

Furthermore, imidazole-phosphate copolymers have been synthesized by the copolymerization of 1-vinylimidazole (B27976) with vinyl acetate (B1210297), followed by phosphorylation with phosphoric acid. helsinki.fi This process yields water-soluble polymers with interesting acid-base properties and the ability to coordinate with other molecules, which is significant for applications in biotechnology and materials science. helsinki.fi

Functionalization of Graphene Oxide and Nanoparticles

The functionalization of nanomaterials like graphene oxide (GO) and other nanoparticles with 1-methylimidazole and phosphoric acid opens up new avenues for creating advanced functional materials. The imidazole group can be grafted onto the GO surface, and subsequent interaction with phosphoric acid can introduce proton-conducting sites. frontiersin.org For example, 1-(3-aminopropyl) imidazole has been used to functionalize GO through epoxide ring opening, followed by decoration with palladium nanoparticles for catalytic applications. frontiersin.org

In the context of other nanoparticles, the interaction of 1-methylimidazole with metal ions like copper can lead to the formation of nanozymes with enhanced catalytic activity. mdpi.com While not a direct application of the phosphoric acid salt, this demonstrates the versatility of the 1-methylimidazole moiety in nanoparticle functionalization. Phosphoric acid itself has been shown to induce the aggregation of silver nanoparticles, a critical step in creating sensitive SERS (Surface-Enhanced Raman Scattering) substrates for chemical detection. mdpi.com

Development of Proton Exchange Membranes for Energy Applications

A significant area of application for 1-methylimidazole;phosphoric acid is in the development of proton exchange membranes (PEMs) for high-temperature fuel cells (HT-PEMFCs). taylorandfrancis.comresearchgate.netrsc.org These membranes are crucial components that facilitate proton transport between the anode and cathode. The combination of an imidazole-containing polymer and phosphoric acid creates a medium for efficient proton conduction, especially at temperatures above 100°C where traditional water-dependent membranes fail. taylorandfrancis.com

The basic nitrogen atoms in the imidazole ring of 1-methylimidazole can be protonated by phosphoric acid, creating a network of protonated species and phosphate (B84403) anions that facilitates proton hopping. This mechanism allows for high proton conductivity in anhydrous or low-humidity conditions. Researchers have explored various polymer backbones, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and polybenzimidazole (PBI), functionalized with imidazole groups and subsequently doped with phosphoric acid to create robust and highly conductive PEMs. taylorandfrancis.comresearchgate.netrsc.orgrsc.org The performance of these membranes is influenced by factors such as the degree of functionalization and the phosphoric acid doping level. researchgate.net

| Polymer Backbone | Functionalization/Doping | Application | Key Findings |

| Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | Functionalized with 1-decyl-2-methylimidazole (B1586755) and doped with phosphoric acid. researchgate.net | High-Temperature Proton Exchange Membrane | Displayed superior phosphoric acid doping capability. researchgate.net |

| Brominated PPO (BPPO) | Reacted with methylimidazole and doped with phosphoric acid. researchgate.net | High-Temperature Proton Exchange Membrane | Achieved a proton conductivity of 6.79×10⁻² S cm⁻¹ at 0% relative humidity. researchgate.net |

| Poly(vinyl chloride) (PVC) | Functionalized with 1-(3-aminopropyl)imidazole (B109541) and blended with poly(ether ketone cardo) (PEK-C). researchgate.net | High-Temperature Proton Exchange Membrane | Showed superior phosphoric acid doping content and high proton conductivity. researchgate.net |

| Polybenzimidazole (PBI) | Doped with 1-methylimidazole and phosphoric acid. taylorandfrancis.com | High-Temperature Proton Exchange Membrane | Investigated as a system for proton conduction at temperatures above 100°C. taylorandfrancis.com |

Applications as Accelerators in Polymer Curing (e.g., Epoxy Resins)

The salt formed from 1-methylimidazole and phosphoric acid is an effective accelerator for the curing of epoxy resins, particularly in one-component systems that use dicyandiamide (B1669379) as a latent curing agent. google.comgoogle.com In these formulations, the imidazole-phosphate salt provides a balance of latency at room temperature and rapid curing at elevated temperatures, typically between 80°C and 240°C. google.com

The mechanism of action involves the imidazole moiety acting as a catalyst for the epoxy ring-opening reaction. researchgate.net The formation of the salt with phosphoric acid modifies the reactivity and solubility of the imidazole, making it a more controllable accelerator. google.com This is particularly advantageous in applications such as adhesives, coatings, and printed circuit boards where a long pot life is required, followed by a fast cure upon heating. google.comgoogle.com The amount of the imidazole-phosphate accelerator is typically in the range of 0.5 to 10 parts by weight per 100 parts of epoxy resin. google.comgoogle.com

| Curing System Component | Function | Typical Concentration | Curing Temperature |

| Epoxy Resin | Base polymer | 100 parts by weight | 80°C to 240°C google.com |

| Dicyandiamide | Latent curing agent | 2 to 6 parts by weight | - |

| 1-Methylimidazole;Phosphoric Acid | Accelerator | 0.5 to 10 parts by weight | - |

Formation of Surfactants and Organized Media.semanticscholar.orgresearchgate.net

Imidazole-based compounds, including those derived from 1-methylimidazole, can be used to synthesize cationic surfactants. semanticscholar.orgresearchgate.net While the direct use of the 1-methylimidazole;phosphoric acid salt as a surfactant is less common, the principles of forming amphiphilic structures are relevant. Cationic surfactants based on an imidazolium (B1220033) headgroup can be synthesized and have shown good surface-active properties. semanticscholar.orgresearchgate.net For instance, citric acid-based cationic surfactants have been synthesized using 1-methylimidazolium (B8483265) as the quaternizing agent. semanticscholar.orgresearchgate.net

The formation of organized media, such as micelles, is a key characteristic of surfactants in solution. An imidazole-based Brønsted acidic surfactant has been developed that forms micelles and acts as a catalyst in aqueous media. researchgate.net This demonstrates the potential for creating functional surfactant systems based on the imidazole scaffold, where the properties could be tuned by the choice of the counter-ion, such as phosphate.

Computational Chemistry and Theoretical Modeling of 1 Methylimidazole;phosphoric Acid Systems

Density Functional Theory (DFT) Studies on Molecular Interactions and Stability

Density Functional Theory (DFT) has been extensively applied to investigate the fundamental interactions between 1-methylimidazole (B24206) and phosphoric acid. These studies focus on the electronic structure of the system to predict its geometry, stability, and the nature of the intermolecular forces at play. By calculating the electron density, DFT methods can accurately model the hydrogen bonding networks that are crucial to the properties of this acid-base system.

Proton Affinity Calculations and Energetics of Acid-Base Interactions

A key aspect of the 1-methylimidazole;phosphoric acid system is the acid-base interaction, which is governed by the relative proton affinities of the constituent molecules. DFT calculations have been employed to determine the proton affinity of 1-methylimidazole and the energetics of proton transfer from phosphoric acid.

Table 1: Calculated Energetic Properties of Imidazole-Phosphoric Acid Interactions

| Parameter | Value | Method/Conditions | Reference |

| Proton Affinity of Imidazole (B134444) | High | B3LYP/6-311G | scispace.com |

| Binding Energy (Base + 1PA) | Favorable for ion pair formation | B3LYP/6-311G with SMD | scispace.com |

| Proton Transfer | Occurs from phosphoric acid to imidazole | First principles MD | nih.gov |

Note: This table presents generalized findings from studies on imidazole and phosphoric acid, which are directly applicable to the 1-methylimidazole system due to structural and chemical similarity.

Prediction of Spectroscopic Parameters and Conformational Analysis

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and bonding arrangements. For the 1-methylimidazole;phosphoric acid system, DFT can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated vibrational spectra can identify the modes associated with the N-H stretch of the newly formed 1-methylimidazolium (B8483265) cation and the various P-O stretching and bending modes of the dihydrogen phosphate (B84403) anion. These calculations help in assigning the peaks observed in experimental spectra and understanding how intermolecular interactions, such as hydrogen bonding, affect the vibrational frequencies. For instance, DFT calculations have been successfully used to assign the Fe-N(imidazole) vibrations in related complex systems, demonstrating the method's utility in deconvoluting complex spectra. researchgate.net

Similarly, DFT can predict ¹H, ¹³C, and ³¹P NMR chemical shifts. The chemical shift of the proton attached to the nitrogen in the imidazolium (B1220033) ring is particularly sensitive to its chemical environment and the extent of hydrogen bonding. By comparing calculated and experimental chemical shifts, researchers can gain confidence in the predicted conformational arrangement of the ions in the liquid state or in solution. researchgate.netnih.gov

Table 2: Examples of DFT-Predicted Spectroscopic Parameters for Imidazole-Related Systems

| Spectroscopic Parameter | System | Predicted Value Range | Significance | Reference |

| Vibrational Frequency (Fe-NIm stretch) | Imidazole-ligated porphyrinates | 200-300 cm⁻¹ | Assignment of key vibrations and understanding of coupling with other modes. | researchgate.net |

| ¹H NMR Chemical Shift | Imidazolium-based ionic liquids | Varies with anion and solvent | Sensitive to hydrogen bonding and ion pairing. | researchgate.net |

| ¹³C NMR Chemical Shift | Substituted phenyl benzimidazoles | Dependent on functional and basis set | Provides structural confirmation and understanding of electronic environment. | nih.gov |

Molecular Dynamics (MD) Simulations of Liquid State Behavior and Proton Dynamics

While DFT is excellent for studying static systems, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of the 1-methylimidazole;phosphoric acid system in the liquid state. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For protic ionic liquids like 1-methylimidazolium dihydrogen phosphate, MD simulations are crucial for studying the structure of the liquid, including radial distribution functions that describe the average distance between different types of atoms. These simulations have shown that extensive hydrogen-bonding networks exist between the 1-methylimidazolium cations and the dihydrogen phosphate anions. researchgate.netnih.gov

Furthermore, MD simulations provide invaluable insights into the dynamics of proton transport. In systems containing an excess of phosphoric acid, proton conduction can occur through both vehicular (diffusion of protonated species) and Grotthuss-type (proton hopping along hydrogen-bonded networks) mechanisms. MD simulations can help to elucidate the relative contributions of these mechanisms by tracking the movement of protons and the reorganization of the hydrogen-bond network over time. researchgate.net Ab initio MD simulations, which use quantum mechanical calculations for the forces, have been particularly useful in studying proton transfer dynamics in imidazole-phosphoric acid mixtures. nih.gov

Computational Insights into Reaction Mechanisms and Catalytic Pathways

The combination of 1-methylimidazole and phosphoric acid can act as a catalytic system for various chemical reactions. Computational methods, particularly DFT, are used to investigate the reaction mechanisms and understand the role of the catalyst.

By calculating the potential energy surface of a reaction, researchers can identify the transition states and intermediates, and thereby determine the most likely reaction pathway. For example, in reactions catalyzed by Brønsted acids, the 1-methylimidazolium cation can act as a proton donor. DFT calculations can model the interaction of this cation with the reactants, showing how it activates them and lowers the energy barrier for the reaction.

In the context of chiral phosphoric acid catalysis, computational studies have been instrumental in explaining the origins of stereoselectivity. researchgate.net These studies model the transition state complexes between the catalyst, reactants, and any co-catalyst (like an imidazole derivative), revealing the non-covalent interactions that favor the formation of one stereoisomer over another. Such insights are critical for the rational design of more efficient and selective catalysts.

Modeling of Interfacial Phenomena in Composite Materials

The 1-methylimidazole;phosphoric acid system can be incorporated into polymer matrices to form composite materials, for instance, for use in proton exchange membranes for fuel cells. nih.govresearchgate.netnih.gov Understanding the behavior at the interface between the ionic liquid and the polymer is critical for the performance of these materials.

Molecular dynamics simulations are a key tool for modeling these interfacial phenomena. mtu.eduyoutube.com By constructing a simulation box containing the polymer and the ionic liquid, researchers can study the structure and dynamics of the interface. These simulations can reveal how the ions of 1-methylimidazole and phosphoric acid arrange themselves at the polymer surface, the extent of hydrogen bonding between the ionic liquid and the polymer, and the dynamics of the polymer chains at the interface. researchgate.net

These computational models can predict important material properties, such as the interfacial shear strength, which is a measure of the adhesion between the two components. mtu.edu For applications like proton exchange membranes, MD simulations can also be used to study the pathways for proton conduction along the polymer-ionic liquid interface, providing guidance for designing materials with improved conductivity. researchgate.net

Green Chemistry Principles and Sustainability in 1 Methylimidazole;phosphoric Acid Research

Application as a Sustainable Solvent or Reaction Medium

The utility of 1-methylimidazole (B24206);phosphoric acid as a sustainable reaction medium stems from its classification as an ionic liquid. Ionic liquids are often considered "green solvents" due to their negligible vapor pressure, which reduces air pollution and solvent loss compared to volatile organic compounds (VOCs). researchgate.net The compound formed by the reaction of 1-methylimidazole and phosphoric acid exhibits unique properties that make it suitable for various applications. evitachem.com

The lower melting point of 1-methylimidazole compared to its parent compound, imidazole (B134444), also contributes to its utility as a solvent or precursor to solvents. wikipedia.org This characteristic is advantageous for creating liquid-phase reaction environments at lower temperatures.

Recyclability and Reusability of 1-Methylimidazole;Phosphoric Acid Systems

A core principle of green chemistry is the ability to recycle and reuse components to minimize waste. For ionic liquids, this is a significant theoretical advantage. Research suggests that the negligible vapor pressure of most ionic liquids allows for their potential recycling without a loss of efficiency, which can lead to more environmentally friendly biomass processing. researchgate.net

In specific applications, such as the Biphasic Acid Scavenging Using Ionic Liquids (BASIL) process developed by BASF, 1-methylimidazole is used to remove HCl from a reaction. This forms 1-methylimidazolium (B8483265) hydrochloride, which separates as a distinct liquid phase and can be handled separately, demonstrating a principle of in-process recyclability. wikipedia.org While specific, detailed studies on the recycling and reuse of 1-methylimidazole;phosphoric acid from waste streams are not extensively documented in the provided results, the general principles of ionic liquid recovery would apply. The ability to separate the ionic liquid from product streams is key to its reusability, a factor that greatly enhances the sustainability of the process in which it is used.

Minimization of Waste and Energy Consumption in Related Processes

The synthesis of 1-methylimidazole;phosphoric acid can be achieved through methods that align with green chemistry principles by minimizing waste and energy. evitachem.com Traditional synthesis may involve dissolving the reactants in solvents like methanol (B129727), followed by precipitation, filtration, and drying. evitachem.com However, more advanced, solvent-free techniques have been developed.

Solvent-Free Synthesis Methods:

Melt Crystallization: This method involves heating equimolar mixtures of 1-methylimidazole and phosphoric acid to approximately 110°C. This initiates an exothermic reaction forming the salt, which is then cooled slowly to yield single crystals. This technique achieves a high yield (>98%) and eliminates the need for solvents, thereby preventing waste from solvent-induced stoichiometric deviations. evitachem.com

Mechanochemical Grinding: Using a ball mill, the solid-state reaction between the two precursors can produce phase-pure complexes within 30 minutes, offering a rapid, solvent-free alternative. evitachem.com

While the synthesis of the final compound can be energy-efficient, a full lifecycle assessment requires examining the production of its precursors. The synthesis of the 1-methylimidazole moiety has been identified as the most energy-demanding step in the production of related ionic liquids, accounting for almost 50% of the total energy required. psu.edu For phosphoric acid, the wet process is significantly less energy-intensive than the older thermal process. For example, producing one tonne of P₂O₅ equivalent requires approximately 142 kWh for the wet process, compared to 5850 kWh for the thermal process. researchgate.net

| Process Step | Green Chemistry Consideration | Research Finding |

| Synthesis of 1-Methylimidazole;Phosphoric Acid | Waste Minimization | Solvent-free methods like melt crystallization and mechanochemical grinding eliminate the need for organic solvents and achieve high yields. evitachem.com |

| Synthesis of 1-Methylimidazole | Energy Consumption | The synthesis of the imidazole precursor is the most energy-intensive part of the lifecycle for related ionic liquids. psu.edu |

| Synthesis of Phosphoric Acid | Energy Consumption | The wet process is far more energy-efficient than the thermal process, significantly reducing the overall energy footprint. researchgate.net |

This table summarizes the waste and energy considerations for the production of 1-methylimidazole;phosphoric acid and its precursors.

Environmental Implications of Synthetic Routes and Applications

The environmental footprint of 1-methylimidazole;phosphoric acid is largely determined by the production methods of its constituent parts: 1-methylimidazole and phosphoric acid.

The synthesis of 1-methylimidazole has significant environmental impacts. Life Cycle Assessments (LCA) of related imidazolium (B1220033) ionic liquids show that the major impacts across nearly all categories, including abiotic resource depletion, ecotoxicity, and global warming potential, originate from the 1-methylimidazole synthesis. psu.edu A critical issue is the use of formaldehyde (B43269) in one of the common industrial synthesis routes (the Radziszewski reaction), which can lead to the discharge of formaldehyde into wastewater, contributing to high freshwater aquatic ecotoxicity potential. wikipedia.orgpsu.edu Furthermore, the synthesis relies on fossil fuels for energy and chemical inputs, contributing to its carbon footprint. psu.edu

The production of phosphoric acid via the wet process, while energy-efficient, has its own set of environmental challenges. The process generates enormous quantities of a byproduct called phosphogypsum (about 5 tons for every ton of phosphoric acid). nih.gov This waste material is often contaminated with impurities from the phosphate (B84403) rock, such as phosphates, fluorides, heavy metals, and naturally occurring radioactive materials, leading to its classification as a "Technologically Enhanced Naturally Occurring Radioactive Material" (TENORM). nih.gov The disposal of phosphogypsum in large stacks can cause significant land and potential water pollution. nih.gov Additionally, the wet process generates acidic cooling water with high concentrations of phosphorus and fluoride, which must be managed to prevent environmental release. epa.gov Carbon footprint analysis of the wet process indicates that sulfuric acid production and the transportation of raw materials are major contributors to greenhouse gas emissions. e3s-conferences.org

Finally, the end-of-life of imidazole-based compounds is also a concern. Studies have shown that some imidazole compounds can be harmful to aquatic organisms, and their oxidation by-products can sometimes be even more toxic than the parent compounds. nih.gov

| Component/Process | Environmental Issue | Details |

| 1-Methylimidazole Synthesis | Ecotoxicity & Resource Depletion | The synthesis process is a major contributor to environmental impact, particularly due to the use and discharge of formaldehyde into wastewater. psu.edu |

| Phosphoric Acid (Wet Process) | Byproduct Waste | Generates large volumes of phosphogypsum, which contains impurities and naturally occurring radionuclides. nih.gov |

| Phosphoric Acid (Wet Process) | Water Pollution | Produces acidic cooling water with high levels of phosphorus and fluoride. epa.gov |

| Overall Carbon Footprint | Greenhouse Gas Emissions | The carbon footprint of phosphoric acid production is significantly impacted by the energy used for sulfuric acid production and transportation. e3s-conferences.org |

| End-of-Life | Aquatic Toxicity | Imidazole-based compounds and their degradation by-products can be toxic to aquatic life. nih.gov |

This table outlines the key environmental implications associated with the lifecycle of 1-methylimidazole;phosphoric acid.

Future Research Directions and Emerging Frontiers for 1 Methylimidazole;phosphoric Acid

Exploration in Novel Energy Conversion and Storage Technologies

The quest for sustainable energy solutions has spurred extensive research into new materials for energy conversion and storage devices. nih.govresearchgate.net The 1-methylimidazole (B24206);phosphoric acid system is a promising candidate in this area, primarily due to its proton-conducting properties, which are crucial for the development of high-temperature proton exchange membrane fuel cells (PEMFCs). evitachem.comosti.gov

Future research is focused on leveraging and enhancing the proton conductivity of materials incorporating 1-methylimidazole and phosphoric acid. A significant challenge in PEMFC technology is the development of anhydrous proton-conductive materials that can operate efficiently at temperatures above 100°C, as this improves reaction kinetics and tolerance to fuel impurities. osti.govtaylorandfrancis.comrsc.org The 1-methylimidazole;phosphoric acid system is a key component in developing such high-temperature polymer electrolytes. osti.gov

Key research directions include:

Development of Advanced Polymer Electrolyte Membranes (PEMs): Scientists are exploring the use of 1-methylimidazole and phosphoric acid as additives or dopants in robust polymer matrices like polybenzimidazole (PBI). osti.gov The aim is to create membranes with high proton conductivity in the range of 80-200°C under various humidity conditions. osti.gov Research has shown a correlation between the conductivity of liquid solutions of concentrated phosphoric acid and the acid-doped PBI membranes, suggesting pathways to optimize membrane performance. osti.gov

Anhydrous Proton Conductors: A major frontier is the creation of materials that conduct protons without the need for water, which is essential for high-temperature fuel cells. rsc.orgresearchgate.net The combination of imidazole (B134444) derivatives with phosphoric acid is a promising approach. For instance, hybrid materials made of imidazole and aluminum phosphate (B84403) have been shown to act as solid-state anhydrous proton conductors. rsc.org The mechanism involves the formation of imidazolium (B1220033) phosphate salts that facilitate proton transport. rsc.org

Enhanced Proton Hopping: The proton conductivity in these systems is often governed by the Grotthuss mechanism, where protons hop between molecules. rsc.orgacs.org Future work will focus on designing materials with optimized hydrogen-bonding networks to facilitate this hopping mechanism. By incorporating 1-methylimidazole and phosphoric acid into composite membranes, researchers aim to create more sites for proton hopping, thereby increasing conductivity. nih.gov

The table below summarizes the proton conductivity of various imidazole-based systems, highlighting the potential for optimization.

| Material System | Conductivity (S/cm) | Conditions | Reference |

| Imidazole-linked 2D-polymer | 3.2 x 10⁻² | 95°C, 95% RH | researchgate.net |

| (H3O)UO2PO4·(H2O)3 with trapped H3PO4 | 1.02 x 10⁻¹ | 98°C, 98% RH | researchgate.net |

| Zr6-based MOF (MFM-808-SO4) | 0.21 | 85°C, 99% RH | researchgate.net |

| Polybenzimidazole (PBI) with benzimidazole (B57391) side-chains and phosphoric acid | 0.089 | 160°C | evitachem.com |

| Phosphonic acid-modified mesoporous silica/imidazole composite (SBA-P-Im) | 1.2 x 10⁻³ | 140°C (413 K) | acs.org |

Integration into Smart and Responsive Materials

"Smart" or "responsive" materials can change their properties in response to external stimuli, making them valuable for a range of applications. The interaction between 1-methylimidazole and other substances can be harnessed to create such materials.

Emerging research areas include:

Self-Healing Materials: One of the exciting future applications is in the development of self-healing materials. Research has pointed towards the potential of ionically modified rubbers, created using 1-methylimidazole and phosphoric acid, to exhibit self-healing properties. taylorandfrancis.com The ionic interactions within the material could allow it to repair damage, extending the lifespan of products made from it.

Tunable Framework Materials: 1-methylimidazole can act as a "modulator" in the synthesis of metal-organic frameworks (MOFs), such as zeolitic imidazolate frameworks (ZIFs). researchgate.net By controlling the amount of 1-methylimidazole during synthesis, it is possible to influence the crystal size, morphology, and surface defects of the resulting ZIF. researchgate.net This, in turn, affects the material's physical properties, including its phase transitions and glass formation, opening the door to creating materials with precisely tailored characteristics for specific applications. researchgate.net

Humidity Sensors: The conductive properties of materials containing 1-methylimidazole can be exploited to create sensors. For example, conductive ink made by reducing silver acetate (B1210297) in 1-methylimidazole can be printed on materials like cellulose. taylorandfrancis.com The resulting printed electrodes can be used to detect changes in humidity by measuring capacitance and conductivity, demonstrating a responsive material application. taylorandfrancis.com

Advanced Applications in Chemical Synthesis and Process Intensification

1-methylimidazole and its salts with phosphoric acid are finding increasing use as catalysts and accelerators, leading to more efficient and intensified chemical processes. evitachem.com

Future research in this domain is likely to focus on:

Catalysis in Organic Synthesis: 1-methylimidazole has been shown to be an effective nucleophilic organocatalyst. For example, it can catalyze the formation of imidazolium-bridged dinucleotides, a key step in some models of RNA copying under prebiotic conditions. nih.gov It also plays a role in catalyzing pyrophosphate formation, which is important for the synthesis of biologically significant molecules like Lipid I and NDP-sugar donors. nih.gov The N-methylimidazolium cation can act as both an acid and a nucleophile to create highly reactive intermediates. nih.gov

Process Intensification in Polymer Chemistry: The salt of 1-methylimidazole and phosphoric acid is an effective accelerator for the curing of epoxy resins with dicyandiamide (B1669379). evitachem.comgoogle.com It promotes faster curing reactions at lower temperatures, which is a form of process intensification that can save time and energy in industrial applications. evitachem.com Future work could explore its use with other polymer systems and optimize its performance for various applications, including adhesives, coatings, and composites. google.com

Industrial Acid Scavenging: A notable application of 1-methylimidazole is in the BASIL™ (Biphasic Acid Scavenging using Ionic Liquids) process developed by BASF. wikipedia.org In this process, 1-methylimidazole is used to remove HCl produced during a chemical reaction. It reacts with the acid to form 1-methylimidazolium (B8483265) hydrochloride, an ionic liquid that separates from the main reaction mixture, simplifying product purification. wikipedia.org This demonstrates a powerful method for process intensification, and further research could adapt this concept to other industrial chemical processes.

The table below provides examples of reaction conditions where 1-methylimidazole;phosphoric acid or related systems are used.

| Application | Reactants | Catalyst/Accelerator | Conditions/Observations | Reference |

| Epoxy Resin Curing | Epoxy resin, dicyandiamide | Imidazole-phosphoric acid salts | Curing temperatures range from 80°C to 240°C, with 120°C to 160°C being preferred. Provides good shelf stability. | google.com |

| RNA Copying | Adenosine monophosphate (AMP), methyl isocyanide, 2-methylbutyraldehyde | 1-methylimidazole (1MeI) | pH = 8; 30 mM of MgCl₂. Rapid formation of the imidazolium adduct. | nih.gov |

| Pyrophosphate Formation | Monophosphates, phosphorimidazolide | N-Methylimidazolium chloride (NMI·HCl) | Mild and neutral reaction conditions. Catalyst is more active than 1H-tetrazole. | nih.gov |

Challenges and Opportunities in Fundamental and Applied Research

While the future of 1-methylimidazole;phosphoric acid looks promising, several challenges need to be addressed to realize its full potential. These challenges also present significant research opportunities.

Challenges:

Optimizing Proton Conductivity: A primary challenge in energy applications is achieving sufficiently high proton conductivity, especially under anhydrous (water-free) and high-temperature conditions. rsc.orgresearchgate.net

Material Stability: For applications like fuel cell membranes, the long-term chemical and thermal stability of the material is crucial. Acid leaching from the membrane over time can degrade performance. nih.gov For some composite films, stability above 60°C has been a concern, although this can be addressed with different polymer binders. taylorandfrancis.com

Controlling Material Properties: In the realm of smart materials, precisely controlling properties like self-healing efficiency and the responsiveness of sensors requires a deeper understanding of the underlying chemical and physical mechanisms. taylorandfrancis.com

Catalyst Efficiency and Selectivity: In chemical synthesis, developing catalysts with higher efficiency and selectivity for desired products remains an ongoing goal. nih.govnih.gov

Opportunities:

Novel Material Design: There is a vast opportunity to design and synthesize new composite materials and porous frameworks that incorporate 1-methylimidazole and phosphoric acid. rsc.orgresearchgate.net This includes creating novel crystalline solid proton conductors and tuning the properties of MOFs for specific applications. researchgate.netresearchgate.net

Fundamental Understanding: Further fundamental research, using techniques like solid-state NMR and computational modeling, can provide deeper insights into proton transport mechanisms and molecular dynamics. researchgate.netacs.org This understanding is key to designing next-generation materials.

Expanding Applications: The unique properties of this compound open up possibilities in fields that are still largely unexplored. Its role in prebiotic chemistry and organocatalysis suggests potential for new synthetic methodologies. nih.gov

Composite Membranes: The development of composite membranes, for instance by grafting binary monomer mixtures onto polymer films and then doping with phosphoric acid, shows significant promise for enhancing proton conductivity in fuel cells. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.